molecular formula C8H11NO2S B1580914 N-Ethylbenzenesulfonamide CAS No. 5339-67-3

N-Ethylbenzenesulfonamide

Cat. No.: B1580914
CAS No.: 5339-67-3
M. Wt: 185.25 g/mol
InChI Key: WNSXUAGCWVZDQC-UHFFFAOYSA-N
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Description

N-Ethylbenzenesulfonamide is an organic compound with the molecular formula C8H11NO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl functional group attached to an amine. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethylbenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with ethylamine under basic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NHC}_2\text{H}_5 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced techniques such as microwave irradiation, which enhances the reaction rate and yield. The combination of hydrogen peroxide and thionyl chloride is also employed for the oxidative conversion of thiol derivatives to sulfonyl chlorides, which are then reacted with ethylamine to produce the desired sulfonamide .

Chemical Reactions Analysis

Types of Reactions: N-Ethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Sodium hydride (NaH) and various alkyl halides are used for substitution reactions.

Major Products:

    Oxidation: Benzenesulfonic acid derivatives.

    Reduction: Ethylamine and benzenesulfonamide.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

N-Ethylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, thereby disrupting the growth and replication of bacteria .

Comparison with Similar Compounds

N-Ethylbenzenesulfonamide can be compared with other similar compounds, such as:

  • N-Methylbenzenesulfonamide
  • N-Isopropylbenzenesulfonamide
  • N-Butylbenzenesulfonamide

Uniqueness: this compound is unique due to its specific ethyl group, which imparts distinct chemical and physical properties compared to its methyl, isopropyl, and butyl counterparts. This uniqueness can influence its reactivity and applications in various fields .

Properties

IUPAC Name

N-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-2-9-12(10,11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSXUAGCWVZDQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10968046
Record name N-Ethylbenzenesulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5339-67-3
Record name N-Ethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5339-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, N-ethyl-
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Record name N-Ethylbenzenesulfonamide
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Record name N-Ethylbenzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Ethylbenzenesulfonamide
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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